2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile
Description
2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrrole core fused with a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
2-(4,6-dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c18-8-11-6-7-19-17(20-11)21-9-13-14(10-21)16(24)22(15(13)23)12-4-2-1-3-5-12/h1-7,13-14H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMMHGHVWPYBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NC=CC(=N3)C#N)C(=O)N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can lead to the formation of the pyrrolo[3,4-c]pyrrole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolo[3,4-c]pyrrole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in drug design.
Scientific Research Applications
2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Pyrrolopyrazines: Exhibit various biological activities, such as antimicrobial, anti-inflammatory, and antiviral effects.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Display important pharmacological activities, such as antitumor and antimicrobial properties.
Uniqueness
2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile stands out due to its unique combination of a pyrrolo[3,4-c]pyrrole core and a pyrimidine ring, which may confer distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
